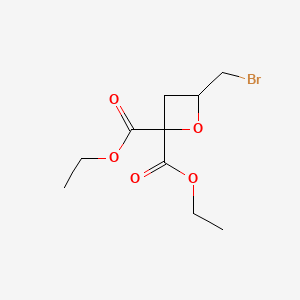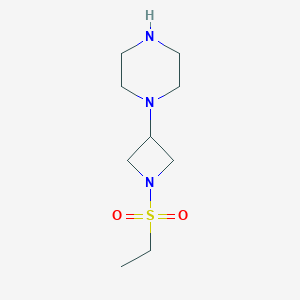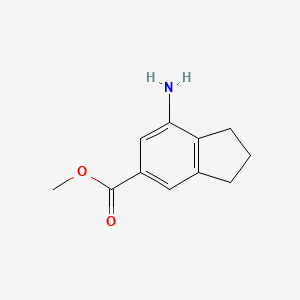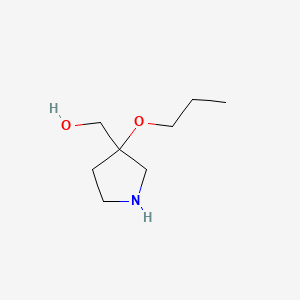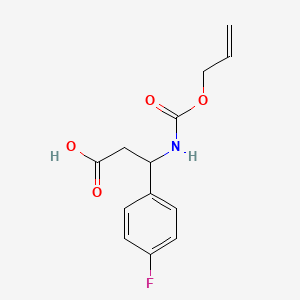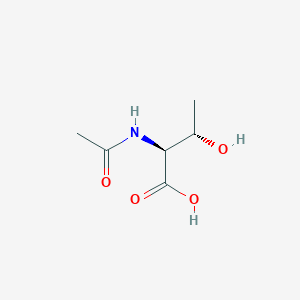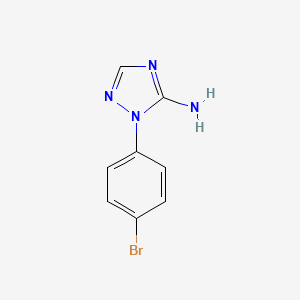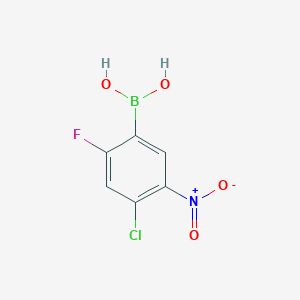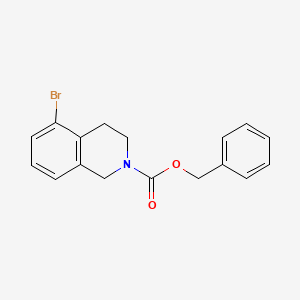
benzyl 5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their diverse biological activities . This compound is of interest in medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:
Carboxylation: The brominated product is subsequently carboxylated at the 2-position using carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction of the compound can yield the corresponding tetrahydroisoquinoline derivative.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Corresponding nitrone.
Reduction: Tetrahydroisoquinoline derivative.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
科学研究应用
Benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurodegenerative disorders and infectious diseases.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: Researchers use this compound to study the structure-activity relationships (SAR) of tetrahydroisoquinoline derivatives and their biological activities.
作用机制
The mechanism of action of benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Quinocarcin: An antitumor antibiotic with a similar tetrahydroisoquinoline core.
Saframycin: Another antitumor antibiotic with structural similarities.
Naphthyridinomycin: A compound with a related isoquinoline structure.
Uniqueness
Benzyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives .
属性
分子式 |
C17H16BrNO2 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC 名称 |
benzyl 5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H16BrNO2/c18-16-8-4-7-14-11-19(10-9-15(14)16)17(20)21-12-13-5-2-1-3-6-13/h1-8H,9-12H2 |
InChI 键 |
GGNLMQUVKNSBJP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C(=CC=C2)Br)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
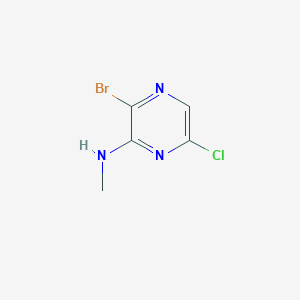
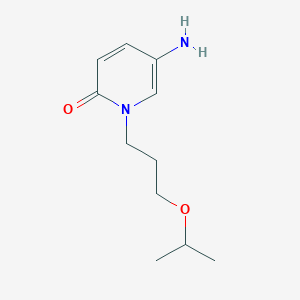
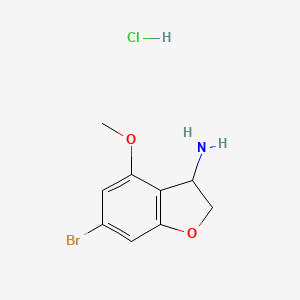
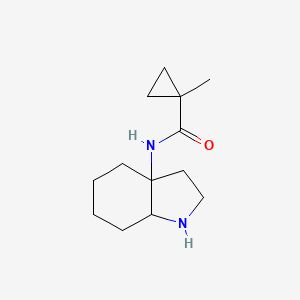
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
